Cas no 886498-17-5 (2-fluoro-5-(trifluoromethoxy)benzamide)

2-Fluoro-5-(trifluoromethoxy)benzamide is a fluorinated benzamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features both fluorine and trifluoromethoxy substituents, which enhance metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The electron-withdrawing properties of these groups can influence binding affinity and bioavailability in target molecules. This compound is particularly useful in the synthesis of bioactive molecules, where its unique substitution pattern may improve selectivity or potency. It is typically handled under standard laboratory conditions, with purity and stability being critical for reproducible results in synthetic and medicinal chemistry applications.
2-fluoro-5-(trifluoromethoxy)benzamide structure
886498-17-5 structure
Product Name:2-fluoro-5-(trifluoromethoxy)benzamide
CAS No:886498-17-5
MF:C8H5F4NO2
MW:223.1244161129
CID:1926715
PubChem ID:3723587
Update Time:2025-07-22

2-fluoro-5-(trifluoromethoxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-5-(trifluoromethoxy)benzamide
    • AC1MWG61
    • CTK7D2604
    • MolPort-000-166-055
    • PC5898
    • SBB096448
    • DTXSID60395545
    • AKOS015956918
    • JS-4259
    • MFCD04115896
    • 886498-17-5
    • SCHEMBL13407882
    • NYHOMJMCMKWNKT-UHFFFAOYSA-N
    • DTXCID90346404
    • 2-fluoro-5-(trifluoromethoxy)benzamide
    • MDL: MFCD04115896
    • Inchi: 1S/C8H5F4NO2/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14)
    • InChI Key: NYHOMJMCMKWNKT-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1C(N)=O)OC(F)(F)F

Computed Properties

  • Exact Mass: 223.02564105g/mol
  • Monoisotopic Mass: 223.02564105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.3Ų

2-fluoro-5-(trifluoromethoxy)benzamide Pricemore >>

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Additional information on 2-fluoro-5-(trifluoromethoxy)benzamide

2-Fluoro-5-(trifluoromethoxy)benzamide: A Comprehensive Overview

2-Fluoro-5-(trifluoromethoxy)benzamide (CAS No. 886498-17-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, and recent advancements in its use in drug development.

Chemical Properties and Structure

2-Fluoro-5-(trifluoromethoxy)benzamide is a fluorinated aromatic compound characterized by its unique substitution pattern. The presence of a fluoro group at the 2-position and a trifluoromethoxy group at the 5-position imparts distinct chemical and physical properties to the molecule. The fluoro substitution enhances the lipophilicity and metabolic stability of the compound, while the trifluoromethoxy group contributes to its electronic and steric properties. These features make 2-fluoro-5-(trifluoromethoxy)benzamide an attractive candidate for various pharmaceutical applications.

Synthesis Methods

The synthesis of 2-fluoro-5-(trifluoromethoxy)benzamide can be achieved through several well-established routes. One common method involves the reaction of 2-fluoro-5-trifluoromethoxybenzoic acid with an appropriate amine under standard amide formation conditions. Alternatively, the compound can be synthesized via a multistep process starting from readily available precursors such as 2-fluoro-5-trifluoromethoxybromobenzene. Recent advancements in catalytic methods have also facilitated more efficient and environmentally friendly syntheses, making 2-fluoro-5-(trifluoromethoxy)benzamide more accessible for large-scale production.

Pharmacological Properties and Applications

2-Fluoro-5-(trifluoromethoxy)benzamide has shown promising pharmacological properties in various preclinical studies. It has been investigated for its potential as a modulator of specific biological targets, including enzymes and receptors involved in disease pathways. For instance, recent research has demonstrated that 2-fluoro-5-(trifluoromethoxy)benzamide exhibits potent inhibitory activity against certain kinases, making it a potential lead compound for the development of targeted cancer therapies.

In addition to its anticancer properties, 2-fluoro-5-(trifluoromethoxy)benzamide has also been explored for its anti-inflammatory effects. Studies have shown that it can effectively reduce inflammation by modulating key signaling pathways involved in the inflammatory response. This dual functionality makes it a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Development Status

The promising preclinical results of 2-fluoro-5-(trifluoromethoxy)benzamide have led to its advancement into clinical trials. Several Phase I and II trials are currently underway to evaluate its safety, tolerability, and efficacy in human subjects. Early clinical data have shown that the compound is well-tolerated with a favorable safety profile, paving the way for further clinical development.

In parallel with clinical trials, ongoing research is focused on optimizing the pharmacokinetic properties of 2-fluoro-5-(trifluoromethoxy)benzamide. Efforts are being made to enhance its bioavailability, reduce metabolic degradation, and improve its therapeutic index. These optimizations are crucial for ensuring that the compound reaches its full therapeutic potential.

FUTURE DIRECTIONS AND CONCLUSIONS

The future of 2-fluoro-5-(trifluoromethoxy)benzamide in pharmaceutical research looks promising. Continued preclinical and clinical studies will provide valuable insights into its mechanisms of action and therapeutic applications. Additionally, advances in synthetic methods and formulation strategies will further enhance its utility as a drug candidate.

In conclusion, 2-fluoro-5-(trifluoromethoxy)benzamide (CAS No. 886498-17-5) is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its unique chemical structure and pharmacological properties make it an attractive target for further investigation and optimization.

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